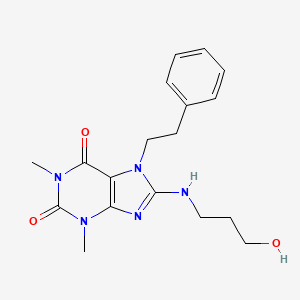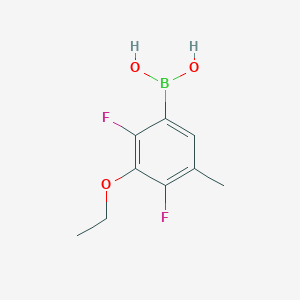
3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid is a chemical compound with the CAS Number: 2096336-30-8 . It has a molecular weight of 215.99 . The IUPAC name for this compound is 3-ethoxy-2,4-difluoro-5-methylphenylboronic acid .
Molecular Structure Analysis
The InChI code for 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid is 1S/C9H11BF2O3/c1-3-15-9-7 (11)5 (2)4-6 (8 (9)12)10 (13)14/h4,13-14H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.99 . It is recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación
“3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid” is a chemical compound with the CAS Number: 2096336-30-8 and a molecular weight of 215.99 .
Boronic acids, such as “3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid”, are commonly used in various scientific fields, particularly in organic chemistry. They are often used as reagents in Suzuki-Miyaura cross-coupling reactions , which is a type of palladium-catalyzed carbon-carbon (C-C) bond forming reaction. In these reactions, boronic acids are coupled with organic halides in the presence of a base and a palladium catalyst .
- Boronic acids are often used as reagents in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon (C-C) bond forming reaction. In these reactions, boronic acids are coupled with organic halides in the presence of a base and a palladium catalyst .
- The specific methods of application or experimental procedures can vary depending on the specific reaction conditions and the other reagents used. However, the general process involves mixing the boronic acid with the organic halide, a base, and a palladium catalyst under suitable reaction conditions .
- The outcome of these reactions is the formation of a new carbon-carbon bond, which can be used to synthesize a wide range of organic compounds .
- 3,4-Difluorophenylboronic acid, a similar compound to “3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid”, can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
- The specific methods of application or experimental procedures can vary depending on the specific reaction conditions and the other reagents used. However, the general process involves mixing the boronic acid with the aryl or heteroaryl halides under suitable reaction conditions .
- The outcome of these reactions is the formation of fluorinated biaryl derivatives, which can be used in various applications, including the synthesis of pharmaceuticals and agrochemicals .
- 3,4-Difluorophenylboronic acid can also be used to synthesize flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .
- The specific methods of application or experimental procedures can vary depending on the specific reaction conditions and the other reagents used. However, the general process involves mixing the boronic acid with the aryl aldehydes and a Ni catalyst under suitable reaction conditions .
- The outcome of these reactions is the formation of flurodiarylmethanols, which can be used in various applications, including the synthesis of pharmaceuticals and agrochemicals .
Suzuki-Miyaura Coupling Reactions
Synthesis of Fluorinated Biaryl Derivatives
Synthesis of Flurodiarylmethanols
- Boronic acids can be used for Pd-catalyzed direct arylation . This process involves the direct introduction of an aryl group into a substrate in the presence of a palladium catalyst .
- The specific methods of application or experimental procedures can vary depending on the specific reaction conditions and the other reagents used. However, the general process involves mixing the boronic acid with the substrate and a palladium catalyst under suitable reaction conditions .
- The outcome of these reactions is the formation of a new arylated compound .
- Boronic acids can be used for highly effective synthesis using palladium-catalyzed arylation . This process involves the introduction of an aryl group into a substrate in the presence of a palladium catalyst .
- The specific methods of application or experimental procedures can vary depending on the specific reaction conditions and the other reagents used. However, the general process involves mixing the boronic acid with the substrate and a palladium catalyst under suitable reaction conditions .
- The outcome of these reactions is the formation of a new arylated compound .
- Boronic acids can be used for Suzuki-Miyaura cross-coupling reactions in water . This process involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
- The specific methods of application or experimental procedures can vary depending on the specific reaction conditions and the other reagents used. However, the general process involves mixing the boronic acid with the aryl halide, a base, and a palladium catalyst under suitable reaction conditions .
- The outcome of these reactions is the formation of a new carbon-carbon bond .
Pd-catalyzed Direct Arylation
Highly Effective Synthesis Using Palladium-catalyzed Arylation
Suzuki-Miyaura Cross-coupling in Water
Propiedades
IUPAC Name |
(3-ethoxy-2,4-difluoro-5-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-3-15-9-7(11)5(2)4-6(8(9)12)10(13)14/h4,13-14H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCHCBGEJXKDLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)OCC)F)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2365716.png)
![N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2365718.png)
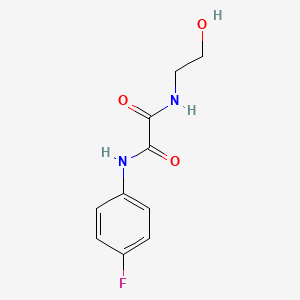
![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2365721.png)
![(1R,5S)-N-(4-chlorobenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2365723.png)
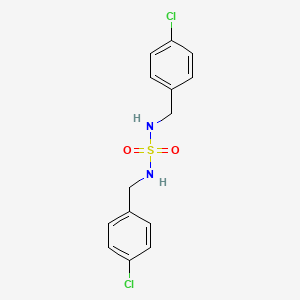
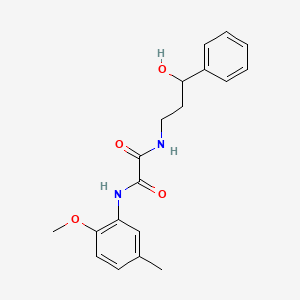
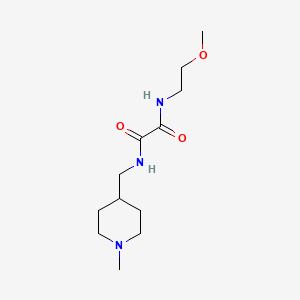
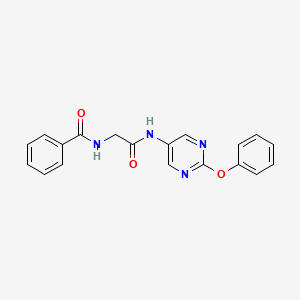
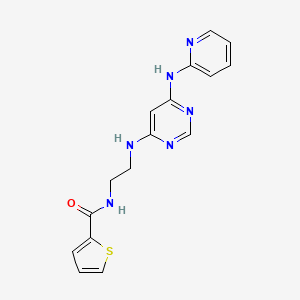
![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2365732.png)
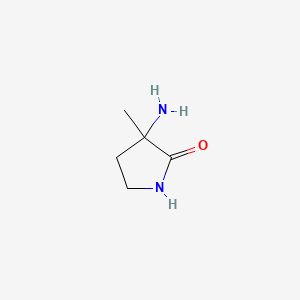
![4-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2365735.png)
